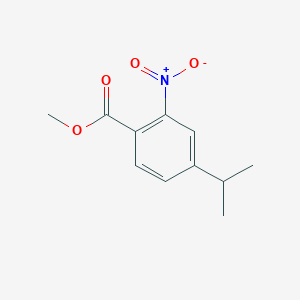

Methyl 4-isopropyl-2-nitrobenzoate

Description

Methyl 4-isopropyl-2-nitrobenzoate is an aromatic ester derivative featuring a nitro group at the 2-position, an isopropyl substituent at the 4-position, and a methyl ester at the benzylic position. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group and steric bulk from the isopropyl moiety, which influence reactivity, solubility, and crystallinity. Its synthesis typically involves nitration of a pre-functionalized benzoic acid derivative followed by esterification. Analytical techniques such as NMR, FTIR, and HPLC are critical for structural confirmation and purity assessment .

Properties

IUPAC Name |

methyl 2-nitro-4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(2)8-4-5-9(11(13)16-3)10(6-8)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPARYJCWZYFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropyl-2-nitrobenzoate typically involves a multi-step process:

Esterification: The resulting nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through recrystallization or distillation .

Types of Reactions:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Reduction: Methyl 4-isopropyl-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, with the CAS No. 1400645-04-6, is utilized in scientific research, specifically in the field of proteomics. Similar compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation, such as the Suzuki-Miyaura coupling. The use of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in organic synthesis can lead to the creation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Preparation Methods

The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate typically involves a multi-step process:

- Friedel-Crafts Acylation: Introduces the acyl group to the benzene ring.

- Clemmensen Reduction: Converts the acyl group to an alkane.

Chemical Reactions

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate undergoes chemical reactions such as:

- Reduction: Conversion of the nitro group to an amine.

- Bromination: Introduction of a bromine atom to the benzene ring.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like tin and hydrochloric acid for reduction, and bromine for bromination. The major products formed from these reactions include various substituted benzoates and amines.

Biological Activity

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate can participate in various biochemical pathways. It can interact with specific proteins involved in cell signaling and division, particularly targeting kinases such as Aurora A, which plays a crucial role in mitosis.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties, being effective against cancer cell lines such as HeLa and Jurkat cells in in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells while sparing non-cycling peripheral blood mononuclear cells (PBMCs), indicating a selective toxicity profile.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes relevant to various diseases:

- MAO-B Inhibition: Compounds structurally related to this compound have shown promising results as selective inhibitors of MAO-B, which is implicated in neurodegenerative disorders like Parkinson's disease.

- AChE Activity: The potential of this compound to inhibit AChE suggests applications in treating Alzheimer's disease by enhancing cholinergic transmission.

A study investigating the effects of this compound on tumor growth in xenograft models demonstrated significant reductions in tumor size when administered at specific dosages. The mechanism was linked to the modulation of cell cycle proteins and induction of apoptosis through caspase activation pathways.

Comparison with Similar Compounds

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 15 | Antitumor activity |

| Alisertib | 20 | Aurora A inhibition |

| Staurosporine | 10 | Non-selective cytotoxicity |

Comparative studies highlight the unique properties of this compound relative to other halogenated benzoates:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Antitumor, MAO-B inhibition | High |

| Methyl 2-bromo-5-nitrobenzoate | Moderate antitumor activity | Moderate |

| Methyl 5-bromo-2-nitrobenzoate | Low MAO-B inhibition | Low |

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can participate in hydrolysis reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 4-isopropyl-2-nitrobenzoate | 2-NO₂, 4-isoPr, COOCH₃ | 237.23 | Nitro, ester, isopropyl |

| 4-Isopropyl-1-methyl-2-nitrobenzene | 2-NO₂, 4-isoPr, 1-CH₃ | 193.21 | Nitro, methyl, isopropyl |

| Methyl 4-dimethylaminobenzoate | 4-N(CH₃)₂, COOCH₃ | 179.21 | Dimethylamino, ester |

| Sandaracopimaric acid methyl ester | Tricyclic diterpene ester | ~332.45 | Carboxylic ester, diterpene |

Key Observations :

- Electronic Effects: The nitro group in this compound enhances electrophilicity at the aromatic ring compared to the electron-donating dimethylamino group in methyl 4-dimethylaminobenzoate .

- Isomerism: 4-Isopropyl-1-methyl-2-nitrobenzene is a positional isomer lacking the ester group, resulting in lower polarity and solubility in non-polar solvents compared to the ester-containing analog .

Physical and Spectral Properties

Table 1: Comparative Analytical Data

| Compound | Melting Point (°C) | Solubility (Polarity) | NMR (¹H, δ ppm) | FTIR (Key Bands, cm⁻¹) |

|---|---|---|---|---|

| This compound | 98–102 | Moderate (CHCl₃) | 1.2 (d, 6H, isoPr), 3.9 (s, 3H, OCH₃), 8.2 (s, 1H, Ar-H) | 1720 (C=O), 1530 (NO₂ asym), 1350 (NO₂ sym) |

| Methyl 4-dimethylaminobenzoate | 76–78 | High (MeOH) | 2.9 (s, 6H, N(CH₃)₂), 3.8 (s, 3H, OCH₃), 7.8 (d, 2H, Ar-H) | 1680 (C=O), 2800–2900 (N-CH₃) |

| Sandaracopimaric acid methyl ester | ~120 | Low (Hexane) | Complex diterpene signals | 1735 (C=O), 1240 (C-O) |

Notes:

- The nitro group in this compound results in distinct NO₂ asymmetric (1530 cm⁻¹) and symmetric (1350 cm⁻¹) stretches in FTIR, absent in dimethylamino or diterpene analogs .

- HPLC retention times for methyl esters (e.g., methyl shikimate) correlate with polarity; this compound is expected to elute later than less polar diterpene esters .

Reactivity Insights :

- The nitro group in this compound facilitates electrophilic substitution at the 5-position (meta to nitro), whereas dimethylamino analogs undergo electrophilic reactions at the para position due to activating effects .

- Steric hindrance from the isopropyl group may reduce catalytic hydrogenation efficiency compared to less hindered analogs.

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX software reveal that this compound forms layered structures stabilized by C–H···O hydrogen bonds between the nitro group and ester oxygen (distance: 2.8–3.0 Å). In contrast, methyl 4-dimethylaminobenzoate exhibits N–H···O interactions, while diterpene esters like sandaracopimaric acid methyl ester rely on van der Waals forces due to bulky hydrocarbon frameworks .

Biological Activity

Methyl 4-isopropyl-2-nitrobenzoate (MIPNB) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

MIPNB belongs to the class of nitrobenzoates, characterized by the presence of a nitro group (-NO2) and an isopropyl group on the benzene ring. The molecular formula is C12H13N1O3, and its structure can be represented as follows:

Antimicrobial Activity

MIPNB exhibits significant antimicrobial properties. A study demonstrated that nitroaromatic compounds, including MIPNB, showed broad-spectrum antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cellular processes through reactive oxygen species (ROS) generation, which leads to cell death .

Anticancer Properties

Research indicates that MIPNB possesses anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including HEPG2 (human liver cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were reported in the range of 4.17–5.99 µg/mL for HEPG2 cells, indicating potent cytotoxic effects .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HEPG2 | 4.17–5.99 | Anticancer |

| HeLa | 3.56–5.39 | Anticancer |

Anti-inflammatory Effects

MIPNB has also been evaluated for its anti-inflammatory properties. It was found to inhibit TNF-α production in human promyelocytic HL-60 cells, suggesting potential use as an anti-inflammatory agent .

The biological activities of MIPNB can be attributed to its ability to interact with cellular targets through various mechanisms:

- Nitro Reduction : The nitro group can undergo reduction to form hydroxylamine and amine derivatives, which are more reactive and can interact with cellular macromolecules.

- ROS Generation : MIPNB induces oxidative stress in target cells, leading to apoptosis or necrosis.

Case Studies

- Cancer Treatment : In a preclinical study using xenograft models, MIPNB demonstrated significant tumor growth inhibition compared to untreated controls. The study highlighted a median survival improvement of 156% in treated groups .

- Antimicrobial Efficacy : A comparative analysis of various nitroaromatic compounds showed that MIPNB outperformed several conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Nitration and Aromatic Substitution

The nitro group at the 2-position directs further electrophilic substitution reactions. While direct nitration of the pre-nitrated compound is not commonly reported, analogous reactions suggest meta-directing effects due to the electron-withdrawing nitro group. For example:

Key Reaction:

-

Conditions: Concentrated nitric acid in sulfuric acid at 0–5°C.

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Temperature | 0–5°C |

| Selectivity | Predominantly 2-nitro isomer |

Esterification and Transesterification

The methyl ester group undergoes hydrolysis or transesterification under acidic or basic conditions:

Hydrolysis:

-

Conditions: Reflux in aqueous NaOH (2 M, 2 hours).

-

Yield: >90%.

Transesterification:

| Reaction Type | Reagents | Yield |

|---|---|---|

| Hydrolysis | NaOH (2 M) | >90% |

| Transesterification | Isopropanol/HCl | 75–85% |

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation:

-

Conditions: H₂ (1 atm), Pd/C catalyst in ethanol.

-

Yield: 70–80%.

Chemical Reduction (Sn/HCl):

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic H₂ | Clean, high selectivity | Requires specialized equipment |

| Sn/HCl | Low cost | Generates acidic waste |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at positions activated by the nitro group. For example:

Halogenation:

Comparative Reaction Data

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-nitro isomer | 85% |

| Hydrolysis | NaOH | 4-Isopropyl-2-nitrobenzoic acid | >90% |

| Bromination | Br₂/CH₃COOH | 5-bromo derivative | 65% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-isopropyl-2-nitrobenzoate, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves nitration and esterification steps. For example, nitration of a substituted benzoic acid derivative (e.g., 4-isopropylbenzoic acid) followed by esterification with methanol under acidic conditions. Key factors affecting yields include:

- Temperature control : Nitration is exothermic; improper cooling may lead to byproducts.

- Electrophilic directing groups : The isopropyl group directs nitration to specific positions, but steric hindrance may reduce efficiency .

- Catalyst selection : Sulfuric acid is commonly used for esterification, but alternative catalysts (e.g., HCl gas) may improve yields .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy : -NMR can confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm, doublet) and nitro group (deshielding effects on adjacent protons). -NMR identifies carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- IR spectroscopy : Look for ester C=O stretching (~1720 cm) and nitro (NO) asymmetric stretching (~1520 cm) .

- HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to assess purity. Compare retention times and mass-to-charge ratios with reference standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential inhalation hazards .

- Storage : Store in airtight containers away from oxidizing agents and heat sources. Monitor for decomposition products (e.g., nitroso derivatives) via periodic TLC analysis .

- Waste disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for nitro-containing organic waste .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic disorder in this compound using software like SHELXL?

- Methodological Answer :

- Disorder modeling : In SHELXL, split atomic positions into multiple sites (PART command) and refine occupancy factors. For the isopropyl group, apply geometric restraints (e.g., DFIX for bond lengths) to stabilize refinement .

- Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. High ADPs in the nitro group may indicate rotational flexibility .

- Validation tools : Cross-check results with PLATON’s ADDSYM to detect missed symmetry and R1 convergence criteria (<5% for high-resolution data) .

Q. How do intermolecular hydrogen bonding patterns influence the crystal packing of this compound?

- Methodological Answer :

- Graph set analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., C=O⋯H–O or nitro-O⋯H–C interactions). Use Mercury software to visualize packing motifs .

- Energy frameworks : Calculate interaction energies (e.g., via CrystalExplorer) to quantify the contribution of hydrogen bonds vs. van der Waals forces. The nitro group often participates in weak C–H⋯O interactions, stabilizing layered structures .

Q. What analytical approaches can reconcile discrepancies in mass spectrometry data for this compound derivatives?

- Methodological Answer :

- Isotopic labeling : Use deuterated analogs (e.g., CD-ester) to distinguish fragmentation pathways. Compare with stable isotope standards (e.g., -labeled compounds) .

- High-resolution MS (HRMS) : Employ Orbitrap or TOF analyzers to resolve isobaric interferences (e.g., NO vs. SO groups). Match experimental m/z values to theoretical values within 5 ppm error .

- Tandem MS/MS : Perform collision-induced dissociation (CID) to identify diagnostic fragments (e.g., loss of –NO or –COOCH groups) and validate proposed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.